Methyl 2-chloropyrimidine-5-carboxylate

Overview

Description

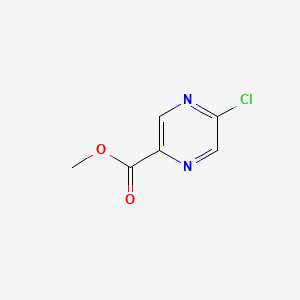

Methyl 2-chloropyrimidine-5-carboxylate is an organic compound with the molecular formula C6H5ClN2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloropyrimidine-5-carboxylate can be synthesized through several methods. One common method involves the reaction of 2-chloropyrimidine-5-carboxylic acid with methanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compounds suitable for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reaction typically occurs in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products

Scientific Research Applications

Pharmaceutical Applications

1.1 Synthesis of Anticancer Agents

Methyl 2-chloropyrimidine-5-carboxylate is primarily recognized for its role in the preparation of Fimepinostat (CUDC-907), a dual inhibitor of histone deacetylases and phosphoinositide 3-kinase. Fimepinostat has been investigated for its efficacy in treating various cancers, including lymphoma and solid tumors . The synthesis pathway involves the nucleophilic substitution of the chlorine atom in this compound, allowing for the introduction of diverse functional groups essential for biological activity.

1.2 Development of Integrin Antagonists

Recent studies have highlighted the potential of this compound in synthesizing cyclobutane-based β3 integrin antagonists. These compounds are being evaluated for their ability to target integrins involved in cancer progression, suggesting a promising avenue for therapeutic development .

Agrochemical Applications

2.1 Herbicide Development

The compound's reactivity allows it to be utilized in the synthesis of various herbicides. Research indicates that derivatives of this compound exhibit herbicidal properties by inhibiting specific biochemical pathways in plants . This application is particularly relevant in developing selective herbicides that minimize crop damage while effectively controlling weeds.

Synthetic Chemistry Applications

3.1 Building Block for Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its chlorinated pyrimidine structure facilitates further chemical modifications, making it suitable for creating complex molecules used in medicinal chemistry and materials science .

Data Tables

| Application Area | Specific Use | Example Compounds | Notes |

|---|---|---|---|

| Pharmaceutical | Synthesis of Fimepinostat | CUDC-907 | Investigated for lymphoma and solid tumors |

| Pharmaceutical | Development of integrin antagonists | Cyclobutane derivatives | Targeting cancer progression |

| Agrochemical | Herbicide development | Various derivatives | Selective inhibition of plant biochemical pathways |

| Synthetic Chemistry | Building block for organic synthesis | Complex organic molecules | Facilitates diverse chemical modifications |

Case Studies

Case Study 1: Fimepinostat Development

In clinical trials, Fimepinostat has shown promise in treating hematological malignancies and solid tumors. The synthesis involving this compound has been optimized to improve yield and purity, demonstrating its critical role in pharmaceutical development .

Case Study 2: Integrin Antagonist Research

A recent publication detailed the synthesis of novel cyclobutane-based β3 integrin antagonists derived from this compound. These compounds were assessed for their biological activity against various cancer cell lines, indicating significant potential as therapeutic agents targeting tumor growth .

Mechanism of Action

The mechanism of action of methyl 2-chloropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound can inhibit certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

- Methyl 2,4-dichloropyrimidine-5-carboxylate

- Methyl 2-aminopyrimidine-5-carboxylate

- Methyl 4-chloro-2-methylpyrimidine-5-carboxylate

Uniqueness

Methyl 2-chloropyrimidine-5-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in research applications where specific reactivity and interactions are required .

Biological Activity

Methyl 2-chloropyrimidine-5-carboxylate (CAS: 287714-35-6) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in drug development, particularly focusing on its role in anticancer therapies and other therapeutic areas.

- Molecular Formula : C₆H₅ClN₂O₂

- Molecular Weight : 172.57 g/mol

- InChI Key : VJOKXLBQCKCWLV-UHFFFAOYSA-N

- Synonyms : 2-chloropyrimidine-5-carboxylic acid methyl ester, 5-pyrimidinecarboxylic acid, 2-chloro-, methyl ester

Biological Activity Overview

This compound exhibits several biological activities, including:

- Anticancer Activity : This compound has been associated with the development of various anticancer agents, particularly in the synthesis of Fimepinostat (CUDC-907), which is under investigation for treating lymphoma and solid tumors .

- Antibacterial Properties : Pyrimidine derivatives, including this compound, show significant antibacterial activity against various pathogens. Its structure allows it to interact with bacterial enzymes effectively .

- Anti-inflammatory Effects : The compound has been studied for its potential as an ACSS2 inhibitor, which plays a role in inflammatory responses. This suggests a promising avenue for treating inflammatory diseases .

The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways:

- Inhibition of Protein Kinases : The compound's derivatives have shown effectiveness as protein kinase inhibitors, which are crucial in cancer cell proliferation and survival .

- Interference with Nucleotide Synthesis : By mimicking nucleotide structures, this compound can inhibit enzymes involved in nucleic acid synthesis, thereby affecting cancer cell growth.

- Radical Chemistry Applications : Its reactivity allows for the formation of radicals that can participate in further chemical transformations leading to biologically active compounds .

Case Studies and Research Findings

Research studies have highlighted the efficacy of this compound and its derivatives in various biological assays:

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Fimepinostat | Lymphoma Cells | 29.1 | |

| Compound 12 | MDA-MB453 Cells | 15.3 | |

| Compound 14 | HepG2 Cells | 40.54 |

Anticancer Studies

In studies examining the anticancer potential, compounds derived from this compound demonstrated significant cytotoxicity against multiple cancer cell lines. For instance:

- Fimepinostat (CUDC-907) showed promising results in clinical trials for treating solid tumors and lymphomas.

Antibacterial Studies

Pyrimidine derivatives have been reported to exhibit potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves inhibition of bacterial growth by targeting specific enzymes critical for cell wall synthesis.

Q & A

Basic Questions

Q. What are the key physical and chemical properties of Methyl 2-chloropyrimidine-5-carboxylate, and how are they experimentally determined?

Answer:

- Molecular Formula : C₆H₅ClN₂O₂ (confirmed via elemental analysis and high-resolution mass spectrometry) .

- Molecular Weight : 172.56–172.57 g/mol (calculated from isotopic distribution in MS) .

- Melting Point : 76–80°C (determined by differential scanning calorimetry, DSC) .

- Boiling Point : 304.3°C at 760 mmHg (measured using gas chromatography under inert conditions) .

- Density : 1.372 g/cm³ (pycnometry or computational modeling) .

- Flash Point : 138°C (open-cup method) .

Methodology : Use DSC for thermal analysis, GC for purity validation, and NMR/IR for structural confirmation.

Q. How should this compound be stored to ensure stability?

Answer:

- Store in airtight containers under inert gas (e.g., argon) at 2–8°C .

- Avoid prolonged exposure to moisture due to hydrolytic sensitivity of the ester group .

Advanced Research Questions

Q. What synthetic routes are available for this compound, and how can reaction yields be optimized?

Answer:

- Route 1 : Chlorination of methyl pyrimidine-5-carboxylate derivatives using POCl₃ or SOCl₂. Optimize by controlling reaction temperature (70–90°C) and stoichiometric excess of chlorinating agent .

- Route 2 : Cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated precursors. Catalysts like Pd(PPh₃)₄ improve efficiency .

- Yield Optimization : Monitor reaction progress via TLC/HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can analytical techniques resolve structural ambiguities between this compound and its positional isomers?

Answer:

- ¹H/¹³C NMR : The 2-chloro substituent deshields adjacent pyrimidine protons (e.g., H-4 at δ 8.7–8.9 ppm) .

- Mass Spectrometry : Characteristic fragmentation patterns (e.g., loss of COOCH₃ group at m/z 139) .

- X-ray Crystallography : Resolves regiochemistry via bond-length analysis .

Q. What are the challenges in scaling up this compound synthesis, and how can they be mitigated?

Answer:

- Challenges : Exothermic reactions during chlorination, hydrolytic degradation during workup.

- Mitigation : Use controlled addition of reagents, low-temperature quenching, and anhydrous solvents .

Q. How does this compound participate in medicinal chemistry applications?

Answer:

- HDAC Inhibitor Synthesis : Acts as a precursor for alkylated hydrazides. React with amines to form intermediates for histone deacetylase inhibitors (e.g., compound 28a-m in Scheme 4 of ) .

- Bioisosteres : The pyrimidine core mimics purines in kinase inhibitors. Functionalize via nucleophilic aromatic substitution .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

- DFT Calculations : Predict electrophilic centers (C-2 chlorine as primary site for substitution).

- Molecular Electrostatic Potential Maps : Identify regions of high electron deficiency (C-2 and C-5 positions) .

Q. What safety protocols are critical when handling this compound?

Answer:

- PPE : Use nitrile gloves, goggles, and fume hoods due to toxicity (R36/37/38) .

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before incineration .

Data Contradictions and Resolutions

- Melting Point Variation : Reported as 76°C () vs. 76–80°C (). Verify purity via HPLC (>95%) and recrystallization in ethanol/water .

Authoritative Sources

Properties

IUPAC Name |

methyl 2-chloropyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c1-11-5(10)4-2-8-6(7)9-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJOKXLBQCKCWLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(N=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20504873 | |

| Record name | Methyl 2-chloropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287714-35-6 | |

| Record name | Methyl 2-chloropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-chloropyrimidine-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.